

Application Notes and Protocols: Cell Lines Sensitive to Erastin-Induced Ferroptosis

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Compound of Interest

Compound Name: Erasin

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These application notes provide a comprehensive guide to utilizing erastin, a potent inducer of ferroptosis, for in vitro research. This document outlines erastin-sensitive cell lines, the underlying molecular mechanisms of action, and detailed protocols for inducing and quantifying ferroptosis.

Introduction to Erastin and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. Erastin, a small molecule, is a canonical inducer of ferroptosis and has become an invaluable tool for studying this cell death modality, particularly in the context of cancer research[1][2]. It primarily functions by inhibiting the system Xc-cystine/glutamate antiporter, which leads to depletion of intracellular glutathione (GSH), an essential cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4)[1][3][4][5]. The inactivation of GPX4 results in the unchecked accumulation of lipid peroxides, culminating in cell death[1][6].

Cell Lines Sensitive to Erastin

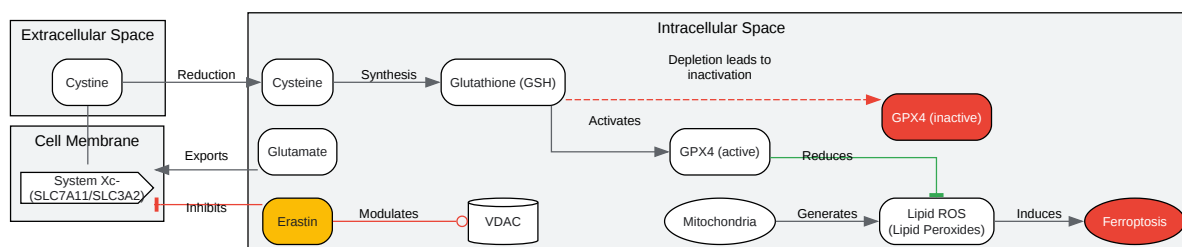
A variety of cancer cell lines have demonstrated sensitivity to erastin-induced ferroptosis. The half-maximal inhibitory concentration (IC50) is a common measure of this sensitivity. The table below summarizes the erastin sensitivity for several commonly used cell lines.

Cell Line	Cancer Type	Erastin IC50 (μM)	Notes	Reference
HeLa	Cervical Cancer	~3.5 - 30.88	The IC50 can vary based on experimental conditions.	[7] [8] [9]
SiHa	Cervical Cancer	29.40	[7] [8]	
NCI-H1975	Lung Adenocarcinoma	~5	[9]	
HEY	Ovarian Cancer	Effective at 8 μM	[10]	
HepG2	Hepatocellular Carcinoma	Sensitive at 2.5-20 μM	[11]	
Bel-7404	Hepatocellular Carcinoma	Sensitive at 2.5-20 μM	[11]	
SMMC-7721	Hepatocellular Carcinoma	Sensitive at 2.5-20 μM	[11]	
HT-1080	Fibrosarcoma	Sensitive to 5 μM	Often used as a model for ferroptosis studies.	
DU-145	Prostate Cancer	Sensitive to 5 μM	[12]	
Calu-1	Lung Cancer	Sensitive	[12]	
HCT116	Colorectal Cancer	Sensitive to 10 μM	[13] [14]	

Note: IC50 values can be influenced by various factors, including cell density, medium composition, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal erastin concentration for your specific experimental setup.

Signaling Pathway of Erastin-Induced Ferroptosis

Erastin triggers a cascade of molecular events that culminate in ferroptotic cell death. The primary mechanism involves the inhibition of the system Xc⁻ antiporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH, in turn, leads to the inactivation of the lipid repair enzyme GPX4. Without functional GPX4, lipid hydroperoxides accumulate, leading to oxidative damage and cell death. Erastin has also been reported to act on the voltage-dependent anion channel (VDAC) on the mitochondrial outer membrane, contributing to mitochondrial dysfunction and ROS production.



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Caption: Signaling pathway of erastin-induced ferroptosis.

Experimental Protocols

Below are detailed protocols for key experiments to induce and measure erastin-induced ferroptosis.

Protocol 1: Induction of Ferroptosis with Erastin

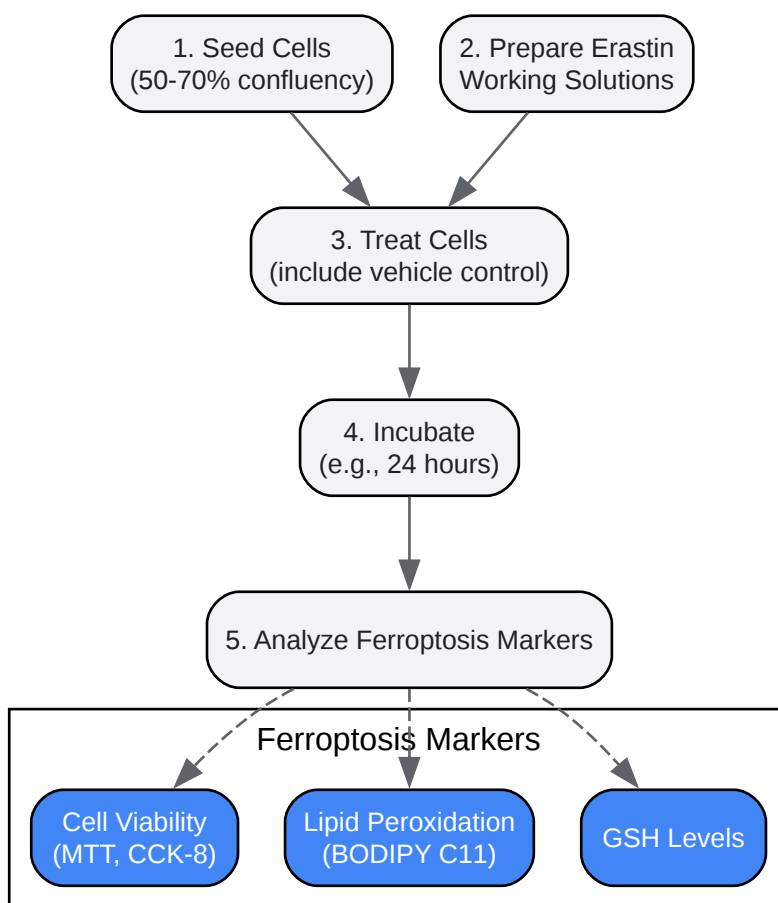
This protocol describes the basic procedure for treating cultured cells with erastin to induce ferroptosis.

Materials:

- Erastin powder
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium appropriate for the cell line
- Cell line of interest (e.g., HeLa, HT-1080)
- Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
- Incubator (37°C, 5% CO₂)

Procedure:

- **Prepare Erastin Stock Solution:** Dissolve erastin powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Cell Seeding:** Seed cells in a tissue culture plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
- **Prepare Working Solutions:** On the day of the experiment, thaw the erastin stock solution and dilute it in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same concentration as the highest erastin treatment.
- **Treatment:** Remove the old medium from the cells and replace it with the medium containing the different concentrations of erastin or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C with 5% CO₂. The incubation time will depend on the cell line and the downstream assay.
- **Downstream Analysis:** Following incubation, proceed with assays to measure cell viability, lipid peroxidation, or other markers of ferroptosis.



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Caption: General experimental workflow for inducing and analyzing ferroptosis.

Protocol 2: Measurement of Cell Viability

Cell viability assays are used to quantify the cytotoxic effect of erastin. The MTT and CCK-8 assays are commonly used colorimetric methods.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
- DMSO (for MTT assay)
- Phosphate-buffered saline (PBS)

- Microplate reader

Procedure (MTT Assay):

- Following erastin treatment in a 96-well plate, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Procedure (CCK-8 Assay):

- Following erastin treatment in a 96-well plate, add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Detection of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides. The fluorescent probe BODIPY™ 581/591 C11 is commonly used to detect lipid peroxidation in live cells.

Materials:

- BODIPY™ 581/591 C11
- DMSO

- PBS or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope or flow cytometer

Procedure:

- Treat cells with erastin as described in Protocol 1.
- Prepare a 2.5 mM stock solution of BODIPY™ 581/591 C11 in DMSO.
- Dilute the stock solution in PBS or HBSS to a final working concentration of 1-10 µM.
- Remove the culture medium and wash the cells once with PBS.
- Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Wash the cells twice with PBS.
- Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe will shift its fluorescence emission from red to green.
- Quantify the fluorescence intensity to determine the level of lipid peroxidation.

Protocol 4: Measurement of Glutathione (GSH) Levels

Erastin induces ferroptosis by depleting intracellular GSH. Several commercially available kits can be used to measure GSH levels.

Materials:

- Commercially available GSH assay kit (e.g., based on DTNB [5,5'-dithiobis(2-nitrobenzoic acid)])
- Cell lysis buffer (often provided in the kit)
- Microplate reader

Procedure:

- Treat cells with erastin as described in Protocol 1.
- Harvest the cells by trypsinization or scraping.
- Lyse the cells according to the manufacturer's protocol for the GSH assay kit.
- Perform the GSH assay according to the kit's instructions. This typically involves a colorimetric reaction that can be measured using a microplate reader.
- Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

Erastin is a powerful tool for inducing and studying ferroptosis in a variety of cell lines. By understanding its mechanism of action and utilizing the detailed protocols provided, researchers can effectively investigate the role of ferroptosis in health and disease, and explore its potential as a therapeutic strategy. It is crucial to carefully select the appropriate cell line and optimize experimental conditions to obtain reliable and reproducible results.

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